(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
Properties
IUPAC Name |
(Z)-N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-2-24-16-8-6-13-19-20-14(22(13)21-16)11-18-15(23)7-5-12-4-3-9-17-10-12/h3-10H,2,11H2,1H3,(H,18,23)/b7-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBZGAQXXNSSGH-ALCCZGGFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C=CC3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)/C=C\C3=CN=CC=C3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a triazole ring fused with a pyridazine moiety, which is often associated with various pharmacological properties, including anticancer and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Structural Characteristics
The compound's structure includes:
- Triazole and Pyridazine Rings : Known for their biological relevance, these rings can interact with various biological targets.
- Ethoxy Group : Enhances solubility and bioavailability.
- Pyridine Moiety : Potentially contributes to the compound's electronic properties and biological interactions.
Preliminary studies suggest that this compound may exert its biological effects through interactions with specific enzymes and receptors involved in disease processes. The presence of the triazole ring indicates potential for:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on kinases such as c-Met, which plays a significant role in cancer progression .
- Antimicrobial Activity : Triazole derivatives are often linked to antimicrobial properties due to their ability to disrupt cellular processes.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds in the same structural family have shown IC50 values ranging from 1.06 μM to 2.73 μM against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
Antimicrobial Activity
The triazole component is known for its antimicrobial properties. Compounds with similar structures have been documented to exhibit activity against a range of pathogens by inhibiting specific metabolic pathways.
Structure–Activity Relationship (SAR)
The relationship between the chemical structure of this compound and its biological activity has been explored in various studies. Key findings include:
- Substituent Effects : The introduction of different substituents on the triazole or pyridine rings can significantly enhance or reduce biological activity.
Computational Studies
Computational methods such as molecular docking have been utilized to predict the interaction of this compound with potential biological targets. These studies help elucidate:
- Binding Affinity : Predictions regarding how strongly the compound binds to its target proteins.
Case Studies
Several case studies have highlighted the potential applications of similar compounds in therapeutic settings:
- Inhibition of c-Met Kinase : A study demonstrated that triazolo-pyridazine derivatives could effectively inhibit c-Met kinase activity, suggesting potential use in targeted cancer therapies .
- Induction of Apoptosis : Research indicated that certain derivatives could induce apoptosis in cancer cells through specific pathways, emphasizing their therapeutic potential.
Q & A
Q. What are the key synthetic pathways for (Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide?
The synthesis involves multi-step processes common to triazolopyridazine derivatives. Key steps include:
- Triazolo ring formation : Cyclization of hydrazine derivatives with pyridazine precursors under reflux in ethanol or DMF, optimized for regioselectivity .
- Ethoxy group introduction : Nucleophilic substitution at the 6-position of the pyridazine ring using sodium ethoxide or similar reagents .
- Acrylamide coupling : Reaction of the triazolopyridazine-methyl intermediate with (Z)-3-(pyridin-3-yl)acrylic acid using carbodiimide coupling agents (e.g., EDC/HCl) in dichloromethane (DCM) at room temperature .
- Purification : Final purification via HPLC (C18 column with methanol/water gradients) to achieve >95% purity .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
Essential methods include:
- NMR spectroscopy : H and C NMR to verify stereochemistry (Z-configuration) and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- HPLC : Purity assessment using reverse-phase columns with UV detection at 254 nm .
- X-ray crystallography : For absolute configuration confirmation (if crystals are obtainable), as demonstrated for analogous triazolopyridazines .
Q. How does the Z-configuration of the acrylamide moiety influence biological activity?
The Z-configuration ensures proper spatial alignment of the pyridin-3-yl group and triazolopyridazine core, enabling hydrogen bonding and π-π stacking with target proteins. Structural analogs with E-configuration show reduced binding affinity in enzyme inhibition assays .
Q. What are the primary biological targets hypothesized for this compound?
Based on structural analogs, potential targets include:
- Kinases : Interaction with ATP-binding pockets due to the triazolopyridazine scaffold .
- GPCRs : Pyridinyl and acrylamide groups may modulate receptor signaling .
- Epigenetic regulators : Triazolo heterocycles are known to inhibit histone deacetylases (HDACs) .
Advanced Questions
Q. How can researchers resolve contradictions in optimal synthetic conditions reported across studies?
Discrepancies in reaction yields (e.g., ethanol vs. DMF as solvents) can be addressed through:
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent, catalyst) to identify robust conditions .
- Kinetic monitoring : Use of in-situ FTIR or TLC to track reaction progress and intermediate stability .
- Computational modeling : DFT calculations to predict solvent effects on transition states .
Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?
- Substituent variation : Modify the ethoxy group (e.g., replace with methoxy, propoxy) to assess steric/electronic effects on target binding .
- Bioisosteric replacement : Swap the pyridin-3-yl group with thiophene or furan rings to evaluate hydrophobic interactions .
- Proteomic profiling : Use affinity chromatography with immobilized analogs to identify off-target interactions .
Q. What in silico approaches are effective for predicting binding modes and pharmacokinetics?
- Molecular docking : AutoDock Vina or Glide to model interactions with kinases or HDACs .
- MD simulations : GROMACS for stability assessment of ligand-protein complexes over 100-ns trajectories .
- ADMET prediction : SwissADME or ADMETLab to estimate solubility, CYP inhibition, and blood-brain barrier penetration .
Q. How can researchers address challenges in target validation for this compound?
Q. What methodologies improve reproducibility in biological assays for this compound?
- Strict QC protocols : Batch-to-batch consistency verified via HPLC and NMR .
- Orthogonal assays : Combine enzymatic inhibition (e.g., luminescent ATP depletion) with cellular viability (MTT) assays .
- Standardized IC50 determination : Use 8-point dose-response curves with three biological replicates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
